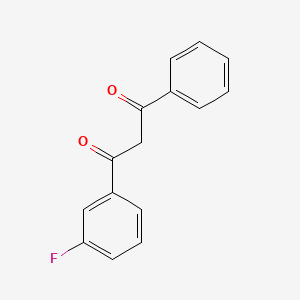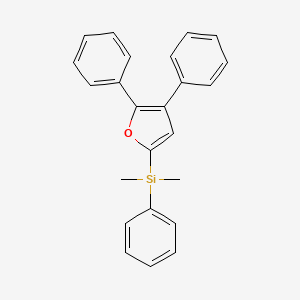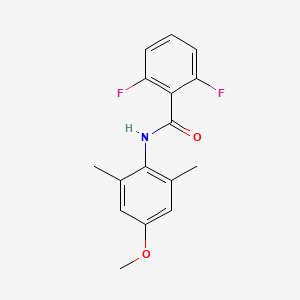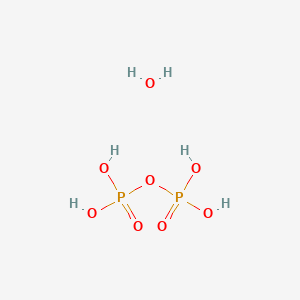
1H-benzimidazole;3-(carboxymethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-benzimidazole;3-(carboxymethoxy)benzoic acid is a compound that combines the structural features of benzimidazole and carboxymethoxybenzoic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, where a benzene ring is fused to an imidazole ring. This compound is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of 1,2-phenylenediamine with carboxymethoxybenzoic acid under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zinc oxide nanoparticles have been used to enhance the reaction rate and selectivity, making the process more eco-friendly and cost-effective .
化学反応の分析
Types of Reactions
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol derivatives.
科学的研究の応用
1H-benzimidazole;3-(carboxymethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 1H-benzimidazole;3-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation, making these compounds effective as anticancer agents. Additionally, the compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .
類似化合物との比較
1H-benzimidazole;3-(carboxymethoxy)benzoic acid can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted benzimidazoles: These derivatives often exhibit enhanced biological activity due to the presence of additional functional groups.
Imidazole derivatives: Compounds containing the imidazole ring, which also show a wide range of biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and applications compared to other benzimidazole and imidazole derivatives.
特性
CAS番号 |
833445-80-0 |
|---|---|
分子式 |
C25H22N2O10 |
分子量 |
510.4 g/mol |
IUPAC名 |
1H-benzimidazole;3-(carboxymethoxy)benzoic acid |
InChI |
InChI=1S/2C9H8O5.C7H6N2/c2*10-8(11)5-14-7-3-1-2-6(4-7)9(12)13;1-2-4-7-6(3-1)8-5-9-7/h2*1-4H,5H2,(H,10,11)(H,12,13);1-5H,(H,8,9) |
InChIキー |
ATMFSWQDNNOOJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O.C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)


![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)

![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)



